N-(2-methyl-1,3-dithian-5-yl)benzamide
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Overview
Description
N-(2-methyl-1,3-dithian-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-methyl-1,3-dithian-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dithian-5-yl)benzamide typically involves the reaction of 2-methyl-1,3-dithiane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Reactants: 2-methyl-1,3-dithiane and benzoyl chloride.
Conditions: Anhydrous conditions, base (triethylamine), and an inert solvent such as dichloromethane.
Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dithian-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(2-methyl-1,3-dithian-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dithian-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiane moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The benzamide group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-dithian-5-yl)acetamide
- N-(2-methyl-1,3-dithian-5-yl)propionamide
- N-(2-methyl-1,3-dithian-5-yl)butyramide
Uniqueness
N-(2-methyl-1,3-dithian-5-yl)benzamide is unique due to the presence of both a dithiane moiety and a benzamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
667866-38-8 |
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Molecular Formula |
C12H15NOS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
N-(2-methyl-1,3-dithian-5-yl)benzamide |
InChI |
InChI=1S/C12H15NOS2/c1-9-15-7-11(8-16-9)13-12(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14) |
InChI Key |
YFNZJUXBBHRTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1SCC(CS1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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